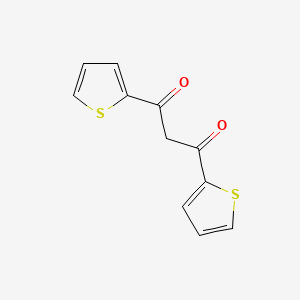
4-(Chloromethyl)-2-methoxy-6-methylpyridine
説明
4-(Chloromethyl)-2-methoxy-6-methylpyridine is a useful research compound. Its molecular formula is C8H10ClNO and its molecular weight is 171.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Ring Expansion and Synthesis Applications
Ring Expansion : Methyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, related to the core chemical structure of interest, has been used to synthesize derivatives of methyl 2-oxo-2,3,4,5-tetrahydro-1H-1,3-diazepine-6-carboxylate, leading to products like methyl 1-carbamoyl-2-methylpyrrole-3-carboxylate through acid-catalyzed ring contraction (Bullock et al., 1972).
Synthesis of Derivatives : Compounds related to 4-(Chloromethyl)-2-methoxy-6-methylpyridine have been synthesized for various applications, such as the production of benzimidazole derivatives, showcasing the compound's utility in complex organic syntheses (Pan Xiang-jun, 2006).
Reaction and Synthesis Improvement
- Improvement in Synthesis : An efficient method for synthesizing 2-Chloromethyl-4-methoxy-3,5-dimethyl-pyridine, closely related to the compound , was developed using POCl3/CH2Cl2/Et3N as a selective chlorinating reagent. This process emphasized the potential for optimizing the synthesis of related compounds under mild conditions (Xia Liang, 2007).
Equilibrium Studies
- Equilibrium and Substituent Effects : Studies involving similar compounds have explored the stability of different isomers, providing insights into the effects of various substituents, such as methoxy and methyl groups, on molecular stability. This research can inform the design of derivatives with desired properties (Beak et al., 1972).
Novel Synthesis Applications
- Hilbert-Johnson Reaction : The compound was utilized in a novel Hilbert-Johnson reaction, demonstrating its utility in synthesizing complex structures like dipyridopyrazinediones, thus highlighting its versatility in organic synthesis (Oresic et al., 2001).
Alkylation Studies
- Alkylation Approaches : The compound's derivatives have been key intermediates in alkylation studies, illustrating its potential in creating compounds like histamine H2-receptor antagonists, thus indicating its role in pharmaceutical chemistry (Adger et al., 1988).
Structural and Tautomeric Studies
- Tautomerism Studies : Research involving structurally related compounds has investigated tautomerism, which is crucial for understanding the properties and reactivity of molecules. Such studies contribute to the knowledge of molecular dynamics and can guide the synthesis of more stable compounds (Ebead et al., 2007).
作用機序
Target of Action
Chloromethyl compounds are generally known to interact with various cellular targets, including enzymes and receptors .
Mode of Action
The mode of action of 4-(Chloromethyl)-2-methoxy-6-methylpyridine involves its interaction with its targets, leading to changes in cellular processes. Chloromethyl compounds, in general, can undergo nucleophilic substitution reactions . The chloromethyl group can be replaced by other groups, leading to the formation of new compounds . This can result in changes in the function of the target molecule, potentially altering cellular processes .
Biochemical Pathways
It’s known that the introduction of chloromethyl groups into aromatic compounds can lead to the formation of key intermediates for the synthesis of fine chemicals, polymers, and pharmaceuticals .
Pharmacokinetics
The physicochemical properties of a compound, such as its molecular weight and solubility, can influence its pharmacokinetic properties .
Result of Action
The modification of target molecules by chloromethyl compounds can potentially alter cellular processes, leading to changes in cell function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the reactivity and stability of the compound . Additionally, occupational and environmental exposures to chloromethyl compounds have been associated with an increased risk of lung cancer .
特性
IUPAC Name |
4-(chloromethyl)-2-methoxy-6-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-6-3-7(5-9)4-8(10-6)11-2/h3-4H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFBNBJLPZFJKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)OC)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601262493 | |
| Record name | 4-(Chloromethyl)-2-methoxy-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601262493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227595-34-7 | |
| Record name | 4-(Chloromethyl)-2-methoxy-6-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227595-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Chloromethyl)-2-methoxy-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601262493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Chloro-5'-fluoro-2'-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3032111.png)
![(5aS,8aS,9R)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B3032113.png)
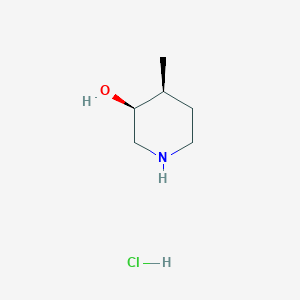
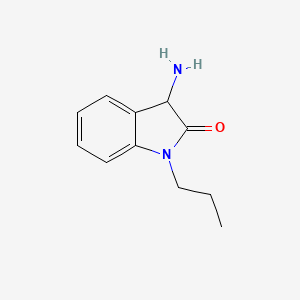

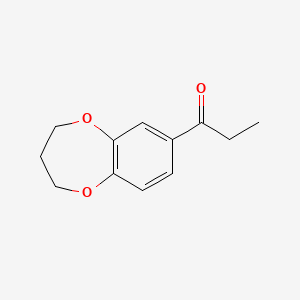
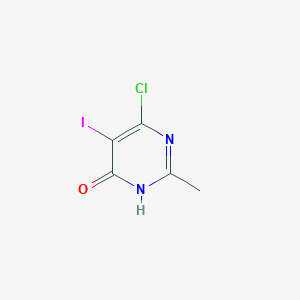


![1,3-Cyclohexanedione, 2-[2-(4-bromophenyl)-2-oxoethyl]-5-methyl-](/img/structure/B3032127.png)
![2-{(E)-[(2-chlorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B3032128.png)
![(2Z)-3-{[2-(methoxycarbonyl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B3032130.png)
